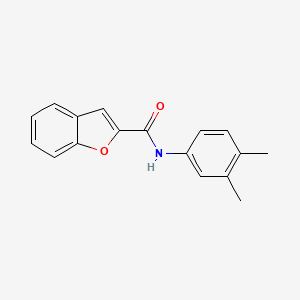

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its structural and functional attributes. While direct studies on this exact compound may be limited, research on similar benzofuran derivatives and benzamide compounds provides insight into the synthetic methods, structural characteristics, and potential chemical reactivity and properties of such compounds.

Synthesis Analysis

Synthesis of benzofuran derivatives often involves strategies such as Lewis acid-catalyzed reactions from acrolein dimer and 1,3-dicarbonyl compounds, as shown in the synthesis of 2,3-disubstituted benzofurans, which could potentially be adapted for N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide (Huang et al., 2019). Another relevant method includes the ‘one-pot’ reductive cyclization approach used for synthesizing related compounds (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure and conformation of benzofuran derivatives are often characterized by spectroscopic methods, including IR, NMR, and X-ray crystallography. For instance, similar compounds have been analyzed to reveal their conformation stabilized by hydrogen bonds and molecular interactions (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzofuran derivatives exhibit a range of chemical reactivities, including participation in cyclocondensation reactions and potential for biological interactions. The synthesis and characterization of similar compounds have provided insights into their reactivity and potential applications in medicinal chemistry (Idrees et al., 2019).

Physical Properties Analysis

The physical properties of benzofuran derivatives can be elucidated through detailed spectroscopic analysis and solid-state characterization. Studies on similar compounds have detailed their crystal structures, providing insight into their solid-state arrangements and molecular conformations (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzofuran derivatives, can be inferred from theoretical and experimental studies. DFT calculations and spectroscopic analyses contribute to understanding the electronic structure, reactivity, and potential functional applications of these compounds (Sagaama et al., 2020).

Scientific Research Applications

Antihyperlipidemic Activity

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide demonstrates significant potential in the treatment of hyperlipidemia and coronary heart diseases. A study on rats using this compound showed considerable reduction in plasma triglyceride levels and an increase in high-density lipoprotein-cholesterol levels, highlighting its lipid-lowering properties (Al-qirim et al., 2012).

Photoreleasable Protecting Group for Carboxylic Acids

The 2,5-dimethylphenacyl chromophore, related to N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, serves as a new photoremovable protecting group for carboxylic acids. This application is significant in chemical synthesis, where the direct photolysis of various esters leads to the formation of corresponding carboxylic acids in almost quantitative yields (Klan et al., 2000).

Anticonvulsant Activity

A derivative of N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide has shown effective anticonvulsant properties in animal models. It significantly antagonized seizures induced by maximal electroshock in mice, indicating its potential in treating epilepsy and related seizure disorders (Robertson et al., 1987).

Herbicidal Activity

Derivatives of N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide have shown herbicidal activity, particularly against annual and perennial grasses. This application is significant in agriculture for the control of undesirable vegetation in crops and turf grasses (Viste et al., 1970).

Luminescence Sensing

Compounds derived from N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide have been used in the development of lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde and its derivatives. This application is important in chemical sensing technologies (Shi et al., 2015).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-8-14(9-12(11)2)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKNLCRBHFJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)

![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)

![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)

![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)